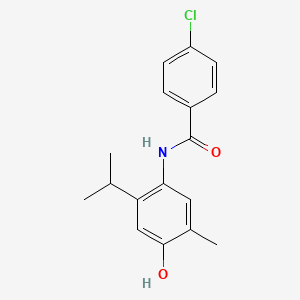
2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide is a compound of interest in various scientific fields. It belongs to a class of compounds known for their potential in medicinal chemistry and other applications. The compound's synthesis, structure, and properties have been the subject of several studies.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate acids with amines or amides in the presence of catalysts or reagents like lutidine and TBTU, as seen in the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (Sharma et al., 2018). Other methods involve reduction, acetylation, and ethylation processes (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic system, exhibiting intermolecular hydrogen bonds (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions often involve trans- and cis-isomers and can target specific receptors or biological pathways, as seen in the study of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides (Pękala et al., 2011).
Physical Properties Analysis
Physical properties like solubility, melting point, and boiling point are crucial for understanding the compound's behavior under different conditions. These properties are often determined using standard analytical methods.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential biological activities, are essential for evaluating the compound's applications and safety. Studies on related compounds have shown a range of activities and interactions depending on their chemical structure (Bardiot et al., 2015).
Applications De Recherche Scientifique
Anticancer Drug Synthesis
2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide derivatives have been investigated for their potential in anticancer drug development. A study by Sharma et al. (2018) synthesized a compound structurally similar to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide and evaluated its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).
Anticonvulsant Activity
Compounds related to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide have been synthesized and tested for anticonvulsant activity. Pękala et al. (2011) explored the anticonvulsant properties of similar compounds, highlighting their potential in this therapeutic area (Pękala et al., 2011).
Detection of Carbonyl Compounds
In environmental science, derivatives of 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide have been used as probes for detecting carbonyl compounds in water samples. Houdier et al. (2000) developed a fluorescent probe based on a similar compound for measuring aldehydes and ketones in environmental water samples (Houdier et al., 2000).
Synthesis Improvements
Research has also focused on the synthesis of compounds related to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide. Fenga (2007) discussed the synthesis and improvements in the production process of a structurally related compound, enhancing yield and purity (Fenga, 2007).
Antifungal Agents
Compounds structurally similar to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide have shown promise as broad-spectrum antifungal agents. Bardiot et al. (2015) identified derivatives with significant antifungal activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).
Analgesic Activities
Research has also explored the analgesic potential of similar compounds. Rani et al. (2014) synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their analgesic activities, highlighting the potential of these compounds in pain management (Rani et al., 2014).
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-9-5-6-10-16(15)19-18(20)12-21-17-11-7-8-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVODCVUMJOQNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)


![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)
![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)
![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)